2-(4-Chlorophenoxy)-1-(4-methylpiperazin-1-yl)ethanone;hydrochloride
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Overview
Description
2-(4-Chlorophenoxy)-1-(4-methylpiperazin-1-yl)ethanone;hydrochloride is a chemical compound that belongs to the class of organic compounds known as phenoxy compounds. These compounds are characterized by the presence of a phenoxy group, which is a phenyl group attached to an oxygen atom. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)-1-(4-methylpiperazin-1-yl)ethanone;hydrochloride typically involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form the phenoxy intermediate. This intermediate is then reacted with 4-methylpiperazine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenoxy)-1-(4-methylpiperazin-1-yl)ethanone;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-(4-Chlorophenoxy)-1-(4-methylpiperazin-1-yl)ethanone;hydrochloride is used in various fields of scientific research:
Chemistry: As a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: In studies involving cell signaling and receptor binding.
Industry: Used in the synthesis of other chemical compounds and materials.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenoxy)-1-(4-methylpiperazin-1-yl)ethanone;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenoxy)-1-(4-methylpiperazin-1-yl)ethanone
- 2-(4-Chlorophenoxy)-1-(4-ethylpiperazin-1-yl)ethanone
- 2-(4-Bromophenoxy)-1-(4-methylpiperazin-1-yl)ethanone
Uniqueness
2-(4-Chlorophenoxy)-1-(4-methylpiperazin-1-yl)ethanone;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-1-(4-methylpiperazin-1-yl)ethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2.ClH/c1-15-6-8-16(9-7-15)13(17)10-18-12-4-2-11(14)3-5-12;/h2-5H,6-10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUVUVJULWINYDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)COC2=CC=C(C=C2)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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